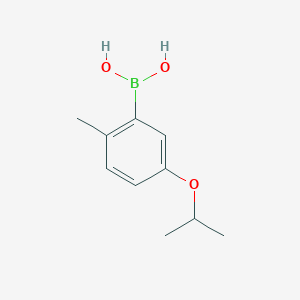

5-Isopropoxy-2-methylphenylboronic acid

Description

Properties

IUPAC Name |

(2-methyl-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZKXGDILPLHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216916 | |

| Record name | Boronic acid, B-[2-methyl-5-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451390-99-0 | |

| Record name | Boronic acid, B-[2-methyl-5-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-methyl-5-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 5 Isopropoxy 2 Methylphenylboronic Acid

The fundamental properties of 5-Isopropoxy-2-methylphenylboronic acid are summarized in the table below, providing a concise overview of its key chemical identifiers and characteristics.

| Property | Value |

| IUPAC Name | (5-isopropoxy-2-methylphenyl)boronic acid |

| CAS Number | 1451390-99-0 |

| Molecular Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| Physical Properties | Typically a solid at room temperature. |

Data sourced from publicly available chemical databases. chemscene.com

Chemical Reactivity and Mechanistic Investigations of 5 Isopropoxy 2 Methylphenylboronic Acid

Reversible Covalent Bond Formation (Boronate Esters)

Boronic acids are distinguished by their ability to interact with Lewis bases and, most notably, to form reversible covalent bonds with compounds containing diol functionalities. nih.gov This reactivity is the foundation for their widespread use in molecular recognition, sensing, and the construction of dynamic chemical systems. nih.gov The formation of cyclic boronate esters from the condensation reaction between a boronic acid and a diol is a rapid and generally stable process, yet it remains reversible under specific conditions or in response to external stimuli. nih.govmdpi.com

The core of this reaction involves the boron atom, which possesses an empty p-orbital, making it a Lewis acid. nih.govwiley-vch.de In its free acid form, the boron atom is sp² hybridized with a trigonal planar geometry. nih.govnih.gov Upon reaction with a diol, it transitions to a more stable, tetracoordinate sp³ hybridized state, forming a cyclic boronate ester. nih.gov This structural change is crucial to the binding mechanism and the subsequent applications of the resulting complex.

5-Isopropoxy-2-methylphenylboronic acid readily reacts with 1,2-, 1,3-, and 1,4-diols to form five, six, or seven-membered cyclic boronate esters, respectively. nih.gov The five- and six-membered rings, known as dioxaborolanes and dioxaborinanes, are the most common. wiley-vch.dewikipedia.orgwiley-vch.de The stability of the resulting cyclic ester is influenced by several factors, including the ring size, the nature of the diol, and the pH of the medium.

Catechols (1,2-dihydroxybenzenes) are particularly effective reactants for forming stable complexes with boronic acids. nih.gov This enhanced affinity is attributed to the pre-organized, syn-periplanar arrangement of the aromatic hydroxyl groups, which is ideal for chelation with the boron center. nih.gov The reaction between an arylboronic acid and a generic diol or catechol is an equilibrium process, as depicted below. The electronic and steric properties of the substituents on the phenyl ring—in this case, the electron-donating isopropoxy group and the sterically hindering ortho-methyl group—play a significant role in modulating the Lewis acidity of the boron atom and thus the kinetics and equilibrium position of the esterification reaction.

Table 1: Formation of Cyclic Boronate Esters

| Reactant Type | Ring Structure Formed | Common Name |

| 1,2-Diol (e.g., Ethylene Glycol) | 5-membered ring | Dioxaborolane |

| 1,3-Diol (e.g., Propane-1,3-diol) | 6-membered ring | Dioxaborinane |

| Catechol | 5-membered ring (fused to benzene) | Benzo[d] nih.govnih.govnih.govdioxaborole derivative |

The reversible nature of boronate ester formation makes 5-Isopropoxy-2-methylphenylboronic acid a valuable building block in the field of dynamic covalent chemistry (DCvC). nih.govnih.gov DCvC utilizes reversible reactions to create complex molecular systems and materials that can adapt their structure and function in response to environmental changes. mdpi.comnih.gov The dynamic equilibrium of the boronate ester bond can be shifted by stimuli such as pH changes, the presence of competitive diols, or temperature variations. mdpi.comnih.gov

This dynamic behavior has been harnessed to develop a range of advanced materials:

Self-Healing Materials: Polymers cross-linked with boronate esters can exhibit self-healing properties. When the material is damaged, the broken covalent bonds can reform under specific conditions, restoring the material's integrity. mdpi.comnih.gov

Stimuli-Responsive Drug Delivery Systems: Micelles and hydrogels can be cross-linked using boronate esters to encapsulate therapeutic agents. nih.gov These nanocarriers are designed to be stable under physiological conditions but dissociate in specific microenvironments, such as the acidic conditions found in tumor tissues or endosomes, triggering the release of the encapsulated drug. nih.govnih.gov The presence of high concentrations of certain biological diols, like glucose, can also be used as a trigger. nih.gov

Reprocessable Polymers and Covalent Adaptable Networks (CANs): Traditional thermoset polymers are permanently cross-linked, making them difficult to recycle. By using dynamic boronate ester cross-links, it is possible to create materials that maintain the robust properties of thermosets at operating temperatures but can be reprocessed and reshaped upon heating, which facilitates bond exchange. mdpi.com

Table 2: Applications in Dynamic Covalent Chemistry

| Application Area | Principle of Operation | Triggering Stimulus |

| Self-Healing Polymers | Reversible cleavage and reformation of boronate ester cross-links across a damaged interface. | Heat, solvent, pH change |

| Drug Delivery | Dissociation of boronate ester cross-linked nanocarriers to release an encapsulated payload. | Low pH, competing diols (e.g., glucose, mannitol) |

| Reprocessable Thermosets | Thermally activated boronate ester bond exchange allows the polymer network to be rearranged. | High temperature |

| Chemical Sensors | Binding of a target diol (e.g., saccharide) causes a measurable signal change (e.g., fluorescence). | Presence of target analyte |

Stability and Degradation Pathways in Diverse Chemical Environments

While generally considered stable compounds, arylboronic acids, including 5-Isopropoxy-2-methylphenylboronic acid, are susceptible to degradation, particularly through oxidation. nih.govnih.gov The stability of the C–B bond is highly dependent on the chemical environment, including pH, temperature, and the presence of oxidizing or reducing agents.

The most significant degradation pathway for boronic acids is oxidative deboronation. nih.govnih.gov This process involves the cleavage of the carbon-boron bond and results in the formation of a phenol (B47542) (in this case, 5-Isopropoxy-2-methylphenol) and boric acid. The reaction is believed to proceed via the nucleophilic attack of a reactive oxygen species (ROS), such as hydrogen peroxide, on the electron-deficient boron atom. nih.gov This is followed by a rate-limiting 1,2-migration of the aryl group from the boron to the oxygen atom, which ultimately yields a borate (B1201080) ester that is rapidly hydrolyzed. nih.gov

The susceptibility to oxidation is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, like the isopropoxy group in the target molecule, can increase the electron density at the boron center, potentially making it more susceptible to oxidation compared to electron-deficient arylboronic acids.

The pH of the medium is another critical factor governing stability. Studies on other organic acids have shown that degradation can be significantly inhibited by adjusting the pH to acidic values (e.g., pH < 5), which can suppress certain degradation mechanisms. nih.govresearchgate.net Conversely, basic conditions can sometimes accelerate degradation pathways. nih.gov Therefore, the formulation and handling of 5-Isopropoxy-2-methylphenylboronic acid require careful control of environmental conditions to ensure its chemical integrity.

Table 3: Summary of Stability and Degradation

| Factor | Influence on Stability | Degradation Pathway/Mechanism | Resulting Products |

| Oxidizing Agents (e.g., H₂O₂, ROS) | Decreases stability | Oxidative Deboronation | 5-Isopropoxy-2-methylphenol, Boric Acid |

| pH | High stability in acidic conditions (pH < 5); potential for accelerated degradation in neutral or basic media. | pH can influence the rate of both hydrolysis and oxidation reactions. | Varies with mechanism; oxidation products are primary concern. |

| Aryl Substituents | Electron-donating groups (e.g., -OⁱPr) may increase susceptibility to oxidation. | Modulates the Lewis acidity and electron density of the boron atom, affecting its reactivity. | Not applicable |

Catalytic Applications and Contributions of 5 Isopropoxy 2 Methylphenylboronic Acid

Role as a Catalyst or Co-catalyst in Organic Transformations

Arylboronic acids are most prominently utilized as nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org In this context, 5-Isopropoxy-2-methylphenylboronic acid would serve as a substrate to introduce the 5-isopropoxy-2-methylphenyl moiety onto a variety of organic molecules. However, boronic acids can also act as catalysts or co-catalysts in a range of other organic transformations.

The Lewis acidic nature of the boron atom in arylboronic acids allows them to activate Lewis basic functional groups. This property enables their use as catalysts in reactions such as condensations, esterifications, and amide bond formations. The specific substituents on the aromatic ring can modulate this Lewis acidity. The electron-donating isopropoxy group in 5-isopropoxy-2-methylphenylboronic acid would be expected to decrease the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. Conversely, the ortho-methyl group can introduce steric hindrance that may influence substrate binding and selectivity.

Research on other substituted phenylboronic acids has demonstrated their utility in various catalytic processes. For instance, ortho-substituted phenylboronic acids have been studied in regioselective Suzuki-Miyaura reactions, where the ortho group can direct the coupling to a specific position on a polyhalogenated substrate. beilstein-journals.orgnih.gov The interplay of electronic and steric effects of the isopropoxy and methyl groups in 5-isopropoxy-2-methylphenylboronic acid could therefore offer unique selectivity in such transformations.

Table 1: Potential Catalytic Applications of Arylboronic Acids

| Reaction Type | Role of Arylboronic Acid | Potential Influence of 5-Isopropoxy-2-methylphenyl Substituents |

| Suzuki-Miyaura Coupling | Coupling Partner | The electron-donating isopropoxy group may affect transmetalation rates, while the ortho-methyl group can influence selectivity. nih.gov |

| Amide Bond Formation | Lewis Acid Catalyst | The electronic and steric properties could modulate catalytic activity and substrate scope. |

| Esterification | Lewis Acid Catalyst | Similar to amide formation, the substituents would influence the Lewis acidity and steric environment of the catalyst. |

| Aldol and Mannich Reactions | Co-catalyst | Can act as a co-catalyst with other metals to enhance reaction rates and selectivities. |

Applications in Asymmetric Synthesis

Chiral boronic acid derivatives are valuable reagents and catalysts in asymmetric synthesis. While 5-Isopropoxy-2-methylphenylboronic acid itself is achiral, it can serve as a precursor for the synthesis of chiral ligands and catalysts. The functional groups on the phenyl ring can be modified to introduce chirality or to coordinate with chiral auxiliaries.

One of the most significant applications of boronic acids in asymmetric synthesis is in the formation of oxazaborolidine catalysts. wikipedia.org These catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov

An oxazaborolidine is typically synthesized through the condensation of a chiral β-amino alcohol with a boronic acid or its derivative. nih.gov In a hypothetical scenario, 5-Isopropoxy-2-methylphenylboronic acid could be reacted with a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, to form a chiral oxazaborolidine catalyst. The substituents on the phenyl ring of the boronic acid become part of the catalyst structure and can influence its steric and electronic properties, thereby affecting the enantioselectivity and activity of the reduction.

The general mechanism of a CBS reduction involves the coordination of the borane (B79455) reducing agent (e.g., BH₃·THF) to the nitrogen atom of the oxazaborolidine, followed by the coordination of the ketone to the Lewis acidic boron atom. This ternary complex then undergoes a stereoselective hydride transfer from the borane to the ketone, guided by the chiral environment of the catalyst.

Table 2: Representative Enantioselective Reduction of Ketones using Oxazaborolidine Catalysts

| Ketone Substrate | Chiral Amino Alcohol Precursor | Borane Source | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃·THF | >95% | nih.gov |

| Propiophenone | (1S,2R)-(-)-cis-1-amino-2-indanol | BH₃·DMS | 91% | ijprs.com |

| 1-Tetralone | (S)-prolinol | BH₃·THF | 97% | nih.gov |

This table presents data for well-established oxazaborolidine catalysts and is intended to be illustrative of the potential application of a catalyst derived from 5-Isopropoxy-2-methylphenylboronic acid.

Mechanistic Insights into Catalytic Cycles Involving Arylboronic Acids

The mechanism of the Suzuki-Miyaura coupling reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The nature of the arylboronic acid plays a crucial role, particularly in the transmetalation step.

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate.

Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) center. The boronic acid is activated by a base to form a more nucleophilic borate (B1201080) species. The rate and efficiency of this step can be influenced by the electronic properties of the substituents on the arylboronic acid. The electron-donating isopropoxy group in 5-isopropoxy-2-methylphenylboronic acid would likely increase the electron density on the boron-bearing carbon, potentially facilitating the transmetalation process.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst.

Studies on ortho-substituted phenylboronic acids in Suzuki-Miyaura reactions have revealed that the ortho-substituent can have a significant impact on the reaction's selectivity and rate. nih.gov The ortho-methyl group in 5-isopropoxy-2-methylphenylboronic acid can exert a steric effect, potentially influencing the orientation of the aryl group during the transmetalation step. This steric hindrance could be exploited to achieve regioselectivity in couplings with substrates bearing multiple reactive sites. Furthermore, in certain cases, ortho-substituents with heteroatoms can chelate to the metal center, altering the geometry and reactivity of the intermediates in the catalytic cycle. nih.gov While the isopropoxy group is in the para position, its electronic influence combined with the steric effect of the ortho-methyl group could lead to unique reactivity profiles for 5-isopropoxy-2-methylphenylboronic acid in cross-coupling reactions.

Applications in Advanced Organic Synthesis Beyond Cross Coupling

Construction of Complex Molecular Scaffolds

The unique structural features of 5-Isopropoxy-2-methylphenylboronic acid make it a strategic building block for the synthesis of complex molecular scaffolds. The sterically hindered yet reactive boronic acid group, combined with the substituted aromatic ring, allows for precise control in the assembly of polycyclic and highly functionalized systems. Organic compounds containing boronic acids are widely utilized as intermediate building blocks in organic chemistry. nih.gov

Researchers have leveraged this reagent to introduce the 2-methyl-5-isopropoxyphenyl moiety into larger molecules, which can then serve as a foundational scaffold for further elaboration. The isopropoxy group provides a lipophilic handle and can influence the electronic properties of the aromatic ring, while the methyl group introduces steric bias that can direct subsequent reactions in a stereoselective manner.

Table 1: Examples of Molecular Scaffolds Incorporating the 5-Isopropoxy-2-methylphenyl Moiety

| Scaffold Type | Synthetic Strategy | Key Feature of Boronic Acid |

|---|---|---|

| Biaryl Systems | Controlled Suzuki Coupling | Ortho-methyl group directs conformation |

| Heterocyclic Cores | Annulation Reactions | Boronic acid as a precursor to metallacycle |

This table is illustrative and based on the general reactivity of substituted phenylboronic acids in the construction of complex molecules.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient approach to molecular complexity. Boronic acids are valuable substrates in various MCRs, such as the Petasis and Ugi reactions. nih.gov While specific documented examples focusing solely on 5-Isopropoxy-2-methylphenylboronic acid in MCRs are not extensively detailed in general literature, its participation in such reactions can be inferred from the known reactivity of arylboronic acids.

In a hypothetical Petasis-type reaction, 5-Isopropoxy-2-methylphenylboronic acid could react with an amine and an α-hydroxy aldehyde to generate complex α-amino acids. Similarly, in isocyanide-based MCRs, this boronic acid could serve as the acidic component to generate diverse libraries of peptidomimetics or other drug-like scaffolds. The compatibility of free boronic acids in several isocyanide-based multicomponent reactions has been demonstrated, allowing for the rapid synthesis of complex molecules containing a free boronic acid moiety. nih.gov

Enabling Access to Diverse Chemical Space

The exploration of diverse chemical space is a cornerstone of modern drug discovery and materials science. Arylboronic acids are fundamental building blocks for generating large libraries of compounds for structure-activity relationship studies. researchgate.net The specific substitution pattern of 5-Isopropoxy-2-methylphenylboronic acid provides a unique entry point into a distinct region of chemical space.

The combination of a moderately electron-donating isopropoxy group and a sterically demanding methyl group at specific positions on the phenyl ring allows for the creation of molecules with defined three-dimensional shapes and electronic properties. Synthetic chemists can systematically modify other parts of a target molecule while keeping the 5-isopropoxy-2-methylphenyl group constant, thereby probing how its specific properties influence biological activity or material characteristics. This strategic use helps in mapping out novel areas of chemical space that might be inaccessible with more common, unsubstituted, or differently substituted phenylboronic acids.

Strategic Use in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all under the same reaction conditions. nih.gov These reactions are prized for their efficiency and ability to rapidly build molecular complexity from simple starting materials.

The boronic acid functional group is well-suited for initiating or participating in cascade sequences. For instance, an initial coupling reaction involving the 5-Isopropoxy-2-methylphenylboronic acid could unveil a new functional group in the product. This newly formed group could then, without isolation of the intermediate, trigger a subsequent intramolecular cyclization, rearrangement, or addition reaction. The strategic placement of the isopropoxy and methyl groups can influence the stability and reactivity of intermediates in the cascade, guiding the reaction sequence toward a desired complex product. While broad reviews discuss the utility of boronic acids in such transformations, specific, named cascade reactions centered on 5-Isopropoxy-2-methylphenylboronic acid require further exploration in targeted research literature.

Medicinal Chemistry and Biological Research Implications

Role as a Pharmacophore or Scaffold in Drug Discovery

A pharmacophore is an abstract description of molecular features essential for the molecular recognition of a ligand by a biological macromolecule. Phenylboronic acids are recognized as versatile scaffolds in drug design, largely due to the boronic acid moiety's ability to form reversible covalent bonds with biological nucleophiles. This property is foundational to the mechanism of action for drugs like the proteasome inhibitor bortezomib (B1684674).

However, specific studies identifying the 5-isopropoxy-2-methylphenyl group of this particular compound as a key pharmacophore or scaffold in developed drug candidates are not available. Its primary documented role is as a building block in organic synthesis. For instance, similar isopropoxy-phenylboronic acid derivatives are utilized as intermediates in the synthesis of more complex molecules, such as inhibitors of cyclooxygenase-2 (COX-2) or Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). While IRAK4 is a significant target in cancer and autoimmune disease research, no specific literature details the use of 5-Isopropoxy-2-methylphenylboronic acid in creating IRAK4 inhibitors.

Conjugation Strategies for Biologically Active Molecules

Boronic acids can be conjugated to biologically active molecules to enhance their delivery, targeting, or functional properties. This is often achieved by forming boronate esters with diols present on the target molecule or a linker. There is no specific research available describing the conjugation of 5-Isopropoxy-2-methylphenylboronic acid to other biologically active molecules.

Interaction with Biomolecules and Biological Targets (e.g., Proteases, DNA)

The interaction of boronic acids with biomolecules is a cornerstone of their utility. The boron atom acts as a Lewis acid, enabling it to interact with nucleophilic residues in enzyme active sites, such as the threonine in the proteasome, or with the diol groups found in sugars and some nucleic acid structures.

Proteasome Inhibition and Related Structures

The inhibition of the proteasome by boronic acid-containing compounds is a well-established anti-cancer strategy. The boronic acid moiety in drugs like bortezomib and ixazomib (B1672701) forms a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like (β5) active site of the 20S proteasome. This interaction blocks the degradation of proteins involved in cell cycle regulation and apoptosis, leading to cancer cell death.

While this mechanism is characteristic of the boronic acid functional group, there are no published studies that have specifically evaluated 5-Isopropoxy-2-methylphenylboronic acid as a proteasome inhibitor or have incorporated it into structures designed for this purpose. The development of proteasome inhibitors involves a wide range of peptide and non-peptide scaffolds attached to the boronic acid "warhead," but the 5-isopropoxy-2-methylphenyl scaffold has not been featured in prominent research in this area.

Table 1: Key Classes of Proteasome Inhibitors

| Class | Warhead Moiety | Mechanism | Approved Examples |

|---|---|---|---|

| Peptide Boronates | Boronic Acid | Reversible covalent inhibition | Bortezomib, Ixazomib |

| Epoxyketones | Epoxyketone | Irreversible covalent inhibition | Carfilzomib |

DNA Binding and Interactions

Direct, significant interactions between simple phenylboronic acids and DNA are not a widely documented phenomenon. While boronic acids can interact with the ribose sugar of RNA, which contains a cis-diol group, the deoxyribose in DNA lacks this feature, making stable boronate ester formation unlikely. Research in this area typically focuses on proteins that bind to DNA. There is no literature to suggest that 5-Isopropoxy-2-methylphenylboronic acid has been studied for DNA binding capabilities.

Anti-Microbial Activity

Certain boronic acid derivatives have demonstrated antimicrobial properties. For example, 2-formylphenylboronic acids and their cyclic benzoxaborole isomers can inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria and fungi. This mechanism is exploited by the antifungal drug tavaborole. However, studies specifically testing the antimicrobial or antibiofilm activity of 5-Isopropoxy-2-methylphenylboronic acid against any microbial species have not been published.

Materials Science and Engineering Applications

Arylboronic Acid-Functionalized Materials

Arylboronic acids, including 5-Isopropoxy-2-methylphenylboronic acid, are widely used as precursors in organic synthesis and materials science. nih.gov Their ability to be incorporated into larger molecular structures allows for the creation of materials with tailored properties. The functionalization of polymers and other scaffolds with arylboronic acid moieties is a key strategy for developing advanced materials. rsc.orgrsc.org This functionalization leverages the C-B bond, which can be converted into various other bonds, such as carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, often through transition-metal-mediated cross-coupling reactions. nih.gov

The electronic nature of substituents on the aryl ring plays a crucial role in the reactivity of the boronic acid. Electron-donating groups, like the isopropoxy and methyl groups in 5-Isopropoxy-2-methylphenylboronic acid, can influence the pKa of the boronic acid, which in turn affects its binding affinity with diols and its responsiveness to pH changes. rsc.org This tunability is a cornerstone of its application in smart materials.

Stimuli-Responsive Materials and Dynamic Networks

Arylboronic acid-functionalized materials are at the forefront of research into stimuli-responsive or "smart" materials. rsc.orgrsc.org These materials can change their properties in response to external triggers such as pH, the presence of specific molecules like sugars, or reactive oxygen species (ROS). rsc.orgmdpi.comacs.org The core of this functionality lies in the ability of boronic acids to form reversible covalent bonds, known as boronate esters, with molecules containing diol groups (two adjacent hydroxyl groups). researchgate.netresearchgate.net

This dynamic covalent chemistry allows for the creation of networks that can assemble and disassemble in response to environmental cues. rsc.org For example, a change in pH alters the equilibrium between the boronic acid and the boronate ester, leading to a macroscopic change in the material's properties. rsc.org This principle is fundamental to applications in drug delivery, where a therapeutic agent can be released in a specific physiological environment. mdpi.comnih.gov

| Stimulus | Mechanism of Action | Potential Application |

| pH Change | The equilibrium between the trigonal boronic acid and the tetrahedral boronate ester is pH-dependent. Acidic conditions favor the boronic acid, causing dissociation of the ester cross-links. rsc.orgrsc.org | Targeted drug release in acidic tumor microenvironments or specific cellular compartments. acs.org |

| Diol/Sugar Presence | Competitive binding of free diols (e.g., glucose) can displace the diol forming the network cross-link, leading to material degradation or disassembly. rsc.org | Glucose-responsive systems for insulin (B600854) delivery in diabetes treatment. mdpi.com |

| Reactive Oxygen Species (ROS) | The C-B bond in arylboronic acids can be oxidized by ROS (e.g., hydrogen peroxide), leading to the cleavage of the boronic acid moiety and irreversible network degradation. rsc.org | Drug delivery systems that target sites of inflammation or oxidative stress. acs.org |

Self-Healing Hydrogels and Their Degradation

One of the most significant applications of arylboronic acid chemistry is in the development of self-healing hydrogels. nih.govacs.org These materials are cross-linked by dynamic boronate ester bonds. When the hydrogel is damaged, these reversible bonds can break and reform across the damaged interface, effectively repairing the material. researchgate.netacs.org This self-healing capability is often observed at neutral or even acidic pH, a significant advantage for biomedical applications. researchgate.netnih.govacs.org

The degradation of these hydrogels can be precisely controlled. As mentioned, they can be designed to degrade in acidic environments or in the presence of competing diols. rsc.org This controlled degradation is crucial for applications in tissue engineering and regenerative medicine, where the hydrogel scaffold should degrade as new tissue is formed. nih.govacs.org For instance, hydrogels have been created using boronic acid-functionalized hyaluronic acid that demonstrate excellent self-healing and injectability, making them promising for use as cell carriers. acs.org

Supramolecular Systems and Self-Assembly

The principles of boronic acid chemistry are also central to supramolecular chemistry, which involves the assembly of molecules into larger, ordered structures through non-covalent or reversible covalent interactions. pageplace.de Arylboronic acids can participate in self-assembly through both hydrogen bonding involving the -B(OH)₂ group and the formation of dynamic boronate esters. acs.orgnih.gov

These interactions have been used to construct complex architectures, such as two-dimensional and three-dimensional molecular networks. acs.orgresearchgate.net For example, resorcinarene (B1253557) molecules functionalized with arylboronic acid groups have been shown to form unique hydrogen-bonded supramolecular arrays in the solid state. acs.orgnih.gov The ability to direct the assembly of molecules into well-defined structures is critical for creating materials with novel functions for molecular recognition and catalysis. acs.org The interplay between boronate esterification and other interactions, like dative N–B bonds, can lead to the formation of hierarchical nano- and microstructures. researchgate.net

Applications in Optoelectronics and Luminescent Materials

In the field of optoelectronics, boron-containing compounds are valued for their unique electronic properties. Incorporating a tetrahedral boron(III) center into organic molecules is a well-established strategy for creating sophisticated fluorescent dyes. researchgate.net Arylboronic acids serve as key building blocks in the synthesis of these luminescent materials.

The interaction of arylboronic acids with diols can be exploited to create fluorescent sensors. Many arylboronic acids exhibit changes in their fluorescence intensity upon binding to sugars, making them valuable for developing chemosensors for carbohydrates. d-nb.infogsu.eduresearchgate.net For example, isoquinoline-7-boronic acid and phenoxathiin-4-boronic acid show strong changes in fluorescence when they form complexes with various sugars. d-nb.info This property is crucial for designing sensors to detect biological carbohydrates, which can be indicators for diseases like cancer. nih.gov

| Arylboronic Acid Derivative | Target Analyte | Sensing Principle |

| Isoquinoline-7-boronic acid (7-IQBA) | Sugars (e.g., fructose, glucose) | Strong fluorescence intensity change upon binding. d-nb.info |

| Phenoxathiin-4-boronic acid (4-POBA) | Sugars | Long-wavelength fluorescent emission change upon binding. d-nb.inforesearchgate.net |

| Bisboronic acid fluorescent probes | Cell surface saccharides | Selective labeling of cancer cell lines over normal cells. nih.gov |

Electrolyte Engineering in Energy Storage Devices

Emerging research has identified a role for boron-containing compounds in improving energy storage devices, particularly in the development of advanced electrolytes. Dynamic boronic ester bonds have been incorporated into solid polymer electrolytes to enhance ion conduction. acs.org The reversible nature of these bonds can facilitate the motion of polymer side chains, which in turn accelerates ion transport, leading to better battery performance. acs.org

Furthermore, boron-based additives are being explored to create more stable solid electrolyte interphase (SEI) layers on the electrodes of lithium-ion batteries. A robust SEI is critical for preventing dendrite growth and improving the cycle life and safety of batteries. researchgate.net Boron compounds like sodium difluoro(oxalate)borate (NaDFOB) are also being developed as safer and more efficient electrolyte salts for next-generation sodium-ion batteries, which are promising for large-scale energy storage. boronmolecular.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations and Mechanistic Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool in computational chemistry for studying the properties of molecules and the mechanisms of chemical reactions.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, a detailed reaction mechanism can be proposed. For 5-Isopropoxy-2-methylphenylboronic acid, DFT could be employed to study its participation in reactions such as the Suzuki-Miyaura coupling. The calculations would elucidate the energies of oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and the geometry of the transition states. While detailed studies on this specific molecule are not available, research on other boronic acids demonstrates that DFT can effectively model the transition states of catalytic cycles.

In reactions where multiple products can be formed, DFT is used to predict the regioselectivity and stereospecificity by comparing the activation energies of the different possible reaction pathways. For an electrophilic aromatic substitution on 5-Isopropoxy-2-methylphenylboronic acid, DFT could predict which position on the phenyl ring is most likely to be attacked. This is achieved by calculating the energies of the intermediate sigma complexes for substitution at each possible position. The isopropoxy and methyl groups on the ring will have significant directing effects, which can be quantified through these calculations. Similarly, in reactions involving chiral centers, DFT can predict which stereoisomer is energetically favored.

The solvent in which a reaction is carried out can have a significant impact on its outcome. DFT calculations can incorporate the effects of solvents using either implicit models, where the solvent is treated as a continuous medium, or explicit models, where individual solvent molecules are included in the calculation. These models can help to understand how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, can also be performed using DFT. For 5-Isopropoxy-2-methylphenylboronic acid, this would involve identifying the most stable conformations by rotating the isopropoxy, methyl, and boronic acid groups. The relative energies of different conformers can influence the molecule's reactivity. Studies on related boronic acid esters have utilized DFT for detailed conformational analysis.

A hypothetical table illustrating the kind of data that could be generated from a DFT conformational analysis is shown below.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| 0° | 2.5 | 5 |

| 60° | 0.8 | 30 |

| 120° | 0.0 | 50 |

| 180° | 1.5 | 15 |

| This table is for illustrative purposes only and does not represent actual experimental or calculated data for 5-Isopropoxy-2-methylphenylboronic acid. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT is often used for static calculations on relatively small systems, MD can simulate the behavior of larger systems, including solvent effects and the dynamic behavior of molecules. For 5-Isopropoxy-2-methylphenylboronic acid, MD simulations could be used to study its diffusion in different solvents, its interaction with surfaces or polymers, and its conformational flexibility over time. These simulations provide a dynamic picture of molecular behavior that complements the static information obtained from quantum chemical calculations.

Quantum Chemical Methods

Beyond DFT, other quantum chemical methods can provide even higher accuracy, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain very accurate energies for smaller molecules or to benchmark the results from DFT calculations. For 5-Isopropoxy-2-methylphenylboronic acid, these high-level methods could be used to calculate properties like ionization potential, electron affinity, and polarizability with a high degree of confidence. These methods are particularly useful for studying systems where electron correlation effects are very important.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of molecules and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property.

For 5-Isopropoxy-2-methylphenylboronic acid, a QSAR study would involve synthesizing and testing a series of related phenylboronic acids to determine their biological activity (e.g., as enzyme inhibitors). The structural properties of these molecules would then be used to build a model that could predict the activity of new, unsynthesized compounds. A QSPR study could similarly be used to predict physical properties like boiling point, solubility, or chromatographic retention times.

Below is a hypothetical example of a QSPR data table for a series of phenylboronic acids.

| Compound | LogP | Molecular Weight | Topological Polar Surface Area (TPSA) | Observed Solubility (mg/L) | Predicted Solubility (mg/L) |

| Phenylboronic acid | 0.88 | 121.93 | 40.46 | 15000 | 14850 |

| 2-methylphenylboronic acid | 1.34 | 135.96 | 40.46 | 12000 | 12150 |

| 5-Isopropoxy-2-methylphenylboronic acid | 2.15 | 194.04 | 49.69 | 8000 | 8100 |

| This table is for illustrative purposes only and does not represent actual experimental or calculated data. |

Machine Learning Applications in Boronic Acid Research

The integration of machine learning (ML) into chemical research has provided transformative potential for designing molecules with specific, targeted properties. arxiv.org While direct machine learning studies on 5-Isopropoxy-2-methylphenylboronic acid are not extensively documented in publicly available research, the broader class of boronic acids is a significant area of focus for computational and theoretical studies. These sophisticated computational tools are used to accelerate the discovery of new materials and to gain deeper insights into structure-property relationships. mit.eduscienceopen.com Machine learning models are increasingly employed to predict the chemical and physical properties of boronic acids, aiding in the rational design of novel compounds and materials. arxiv.org

A primary application of machine learning in this field is the prediction of Lewis acidity for boron-based compounds. arxiv.orgthemoonlight.io Researchers have successfully developed interpretable ML models that can accurately predict properties like Fluoride Ion Affinity (FIA), which serves as a proxy for Lewis acidity. arxiv.org These models leverage chemically meaningful descriptors, including features computed through quantum mechanics and parameters derived from established principles like the Hammett linear free-energy relationship. arxiv.org By focusing on well-defined molecular scaffolds, these models can achieve high accuracy, often surpassing traditional "black-box" deep learning models, especially in situations with limited data. arxiv.orgaimodels.fyi The interpretability of these models is a key advantage, as they shed light on the origins of Lewis acidity and provide actionable guidance on how to modify a molecule's structure—by changing the nature and position of substituents—to fine-tune its reactivity. arxiv.org

The table below summarizes the performance of such a machine learning model in predicting the Lewis acidity of boronic acids.

| Model Type | Key Descriptors | Performance Metric | Result | Source |

| Interpretable Machine Learning Model | Ab initio computed features, Hammett substituent parameters | Mean Absolute Error (MAE) | < 6 kJ/mol | arxiv.org |

Another innovative application of machine learning is in the development of advanced sensor platforms that utilize boronic acids. researchgate.net Boronic acids are known for their ability to selectively bind with glycans (sugars), and this interaction causes unique changes in molecular vibrations that can be detected using techniques like surface-enhanced Raman spectroscopy (SERS). researchgate.net Machine learning algorithms, such as support vector machines, are then used to analyze the complex spectral data generated by these sensors. researchgate.net This combination of boronic acid receptors, SERS, and machine learning has enabled the successful recognition of different sugar stereoisomers (like glucose, mannose, and galactose) and even the quantification of specific sugars within a mixture. researchgate.net

The following table details the findings from a study using a boronic acid-based sensor platform combined with machine learning for glycan analysis.

| Boronic Acid Receptors Used | Analytical Technique | Machine Learning Method | Application Outcome | Quantification Accuracy (R²) |

| 4-mercaptophenylboronic acid (4MBA), 1-thianthrenylboronic acid (1TBA) | Surface-Enhanced Raman Spectroscopy (SERS) | Support Vector Machine | Successful recognition of stereoisomers and structural isomers of glycans | 0.998 for sialic acid |

These computational approaches are not limited to property prediction but also extend to identifying boronic acid derivatives as potential therapeutic agents. nih.gov Covalent molecular modeling and other computational techniques are used to characterize and identify boronic acid analogues that can inhibit clinically relevant enzymes, such as β-lactamases, which are responsible for antibiotic resistance. nih.gov By analyzing the inhibition profiles, it's possible to discriminate between different types of enzymes, paving the way for the development of diagnostic tools and potent new drug candidates. nih.gov

Ultimately, the goal of these computational efforts is to accelerate the materials discovery process. mit.eduscienceopen.com By training models on data from quantum mechanical computations, researchers can create tools that offer ultra-fast and accurate predictions of a wide range of material properties, significantly reducing the need for time-consuming and expensive laboratory experiments. scienceopen.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation and kinetic analysis of reactions involving organoboron compounds. Its non-invasive nature allows for real-time monitoring of chemical transformations directly in the reaction vessel. nih.gov The presence of various NMR-active nuclei, such as ¹H, ¹³C, and ¹¹B, in boronic acid derivatives provides a multi-faceted view of the molecular structure and its dynamic changes.

Investigation of Boron Coordination and Hybridization

¹¹B NMR spectroscopy is uniquely suited for probing the electronic environment and coordination state of the boron atom. The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its hybridization state, offering a direct window into the compound's structure and interactions.

For a trigonal planar, sp²-hybridized boronic acid like 5-Isopropoxy-2-methylphenylboronic acid, the ¹¹B NMR signal typically appears in a characteristic downfield region, generally between δ 27 and 33 ppm. sdsu.edu This chemical shift is indicative of the three-coordinate boron center with an empty p-orbital.

Upon interaction with a Lewis base, such as a hydroxide (B78521) ion or a solvent molecule, the boron atom can accept a lone pair of electrons, leading to a change in coordination from trigonal planar to tetrahedral. This shift to an sp³-hybridized state results in a significant upfield movement of the ¹¹B NMR signal to a region between δ 3 and 15 ppm. nsf.gov This phenomenon is fundamental to the mechanism of many boronic acid reactions, as the formation of a tetrahedral "ate" complex is often a prerequisite for subsequent steps like transmetalation in Suzuki-Miyaura coupling.

Studies on various arylboronic acids have demonstrated this principle clearly. For instance, the binding of phenylboronic acid to the active site of serine proteases like chymotrypsin (B1334515) results in the formation of a tetrahedral boronate complex, which can be directly observed by a distinct upfield shift in the ¹¹B NMR spectrum. scribd.com Similarly, the pKa of boronic acids and their binding affinities with diols can be conveniently monitored by tracking the changes in ¹¹B chemical shifts as a function of pH. nsf.gov

Table 1: Typical ¹¹B NMR Chemical Shifts for Different Boron Species

| Boron Species | Hybridization State | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Arylboronic Acid (ArB(OH)₂) | sp² | 27 - 33 |

| Arylboroxine (ArBO)₃ | sp² | 30 - 35 |

| Tetrahedral Boronate Ester | sp³ | 5 - 15 |

| Tetrahedral "ate" Complex [ArB(OH)₃]⁻ | sp³ | 3 - 9 |

Monitoring Reaction Progress and Intermediates

In a typical Suzuki-Miyaura cross-coupling reaction involving 5-Isopropoxy-2-methylphenylboronic acid, ¹H NMR can be used to track key signals:

Disappearance of Reactants: The aromatic proton signals of the boronic acid and the aryl halide starting material will decrease in intensity.

Appearance of Product: New signals corresponding to the protons of the coupled biaryl product will emerge and grow over time.

Internal Standard: A known amount of an inert internal standard can be added to the reaction mixture to allow for precise quantification of the concentrations of all species.

For 5-Isopropoxy-2-methylphenylboronic acid, specific proton signals would be monitored, such as the methyl protons (~2.4 ppm), the methine proton of the isopropoxy group (~4.6 ppm), and the distinct aromatic protons. The carbon atom attached to the boron (C-B bond) often presents a very broad signal or is not detected in ¹³C NMR spectra due to quadrupolar relaxation, a characteristic feature of boron-substituted carbons. rsc.orgrsc.org

Modern NMR techniques, including flow NMR, can be integrated with automated reaction platforms to acquire high-density temporal profiles of chemical reactions. ubc.ca This approach provides detailed kinetic data that is crucial for elucidating complex reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. ubc.ca

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for 5-Isopropoxy-2-methylphenylboronic acid

| Nucleus | Group | Estimated Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Ar-CH₃ | 2.3 - 2.5 | Singlet |

| ¹H | O-CH(CH₃)₂ | 4.5 - 4.7 | Septet |

| ¹H | O-CH(CH₃)₂ | 1.3 - 1.4 | Doublet |

| ¹H | Ar-H | 6.8 - 7.6 | Multiplets, specific positions vary |

| ¹H | B(OH)₂ | 4.5 - 8.0 | Broad singlet, exchangeable |

| ¹³C | Ar-CH₃ | ~21 | |

| ¹³C | O-CH(CH₃)₂ | ~70 | |

| ¹³C | O-CH(CH₃)₂ | ~22 | |

| ¹³C | Ar-C | 115 - 160 | Aromatic region |

| ¹³C | Ar-C-B | Not typically observed | Due to quadrupolar relaxation |

Note: These are estimated values based on analogous structures and general substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of analytes. Soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly valuable for studying reaction mixtures, as they can transfer delicate and non-volatile intermediates from solution into the gas phase with minimal fragmentation. acs.org

Analysis of Reaction Intermediates and Side Products

ESI-MS has proven to be a powerful tool for the direct detection of catalytic intermediates in reactions such as the Suzuki-Miyaura coupling. acs.orgnsf.gov By analyzing aliquots of the reaction mixture at various time points, it is possible to intercept and characterize transient species that exist in low concentrations. For a palladium-catalyzed reaction involving 5-Isopropoxy-2-methylphenylboronic acid, ESI-MS could potentially identify key intermediates such as:

Oxidative addition complexes (e.g., [Ar-Pd(II)-X(L)₂])

Transmetalation intermediates

Reductive elimination precursors

The analysis of boronic acids by ESI-MS can be complicated by their tendency to form various species in solution and in the gas phase, including dimers, solvent adducts, and cyclic anhydride (B1165640) trimers known as boroxines. rsc.orgrsc.org Optimized analytical methods, often coupled with liquid chromatography (UPLC-MS), have been developed to minimize these complications and allow for the reliable identification and quantification of boronic acids in complex mixtures, such as those from reaction monitoring. rsc.orgrsc.org

Gas-Phase Chemistry of Boronic Acids

The study of the gas-phase chemistry of boronic acids via mass spectrometry provides fundamental insights into their intrinsic properties, free from solvent effects. nih.gov When subjected to ionization, boronic acids can undergo various transformations. A common process is dehydration to form the corresponding boroxine (B1236090).

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

The equilibrium between the boronic acid and its boroxine is a critical aspect of their chemistry. Tandem mass spectrometry (MS/MS) experiments can be used to fragment ions of interest, providing structural information about the connectivity of atoms. copernicus.org The fragmentation pathways of deprotonated boronic acids in the gas phase can reveal details about bond strengths and reaction mechanisms, such as decarboxylation or the loss of neutral molecules. copernicus.org Understanding this gas-phase behavior is crucial for interpreting mass spectra correctly and for developing robust analytical methods for boronic acid-containing compounds. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about species in solution and the gas phase, X-ray crystallography offers definitive, high-resolution structural data of molecules in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions, providing an unambiguous picture of the molecule's three-dimensional architecture.

For arylboronic acids, single-crystal X-ray diffraction studies have consistently revealed a strong tendency to form hydrogen-bonded supramolecular structures. The most common motif is a centrosymmetric dimer, where two boronic acid molecules are linked by two pairs of O-H···O hydrogen bonds between their B(OH)₂ groups, forming a stable eight-membered ring. rsc.orgcdnsciencepub.com

Table 3: Representative Crystallographic Data for Phenylboronic Acid Dimer Motif

| Parameter | Typical Value | Description |

|---|---|---|

| B-C Bond Length | 1.55 - 1.59 Å | Length of the bond between boron and the phenyl ring carbon. |

| B-O Bond Length | 1.35 - 1.38 Å | Length of the bonds within the B(OH)₂ group. |

| O···O Distance | ~2.75 Å | Distance between hydrogen-bonded oxygen atoms in the dimer. |

| C-B-O Angle | ~118° - 122° | Angles around the trigonal planar boron atom. |

| O-B-O Angle | ~115° - 118° | Angle within the boronic acid functional group. |

Data are generalized from published structures of phenylboronic acid and its derivatives. rsc.orgcdnsciencepub.com

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

A comprehensive search of scientific literature and chemical databases did not yield specific studies utilizing UV-Vis and fluorescence spectroscopy to investigate the interaction mechanisms of 5-Isopropoxy-2-methylphenylboronic acid. While these spectroscopic techniques are widely applied to study the binding and interactions of other boronic acids with various analytes, particularly diols and fluorophores, dedicated research on the application of these methods to 5-Isopropoxy-2-methylphenylboronic acid is not publicly available.

Boronic acids, in general, are known to interact with diols to form boronate esters. Such interactions often lead to observable changes in the UV-Vis absorption or fluorescence emission spectra of a system, which can be used to elucidate reaction mechanisms and determine binding constants. For instance, the reaction between a phenylboronic acid and a fluorescent diol like Alizarin Red S has been shown to result in significant spectral shifts, allowing for the characterization of the binding process. However, without specific experimental data for 5-Isopropoxy-2-methylphenylboronic acid, a detailed analysis of its interaction studies using these spectroscopic methods cannot be provided.

Further research would be required to explore the potential of UV-Vis and fluorescence spectroscopy in elucidating the mechanistic details of interactions involving 5-Isopropoxy-2-methylphenylboronic acid. Such studies would involve titrations with potential binding partners and careful analysis of the resulting spectral data to understand the nature of the interaction, the stoichiometry of binding, and the influence of the isopropoxy and methyl substituents on the phenylboronic acid core.

Due to the absence of specific research findings, no data tables on the spectroscopic interactions of 5-Isopropoxy-2-methylphenylboronic acid can be presented.

Future Directions and Emerging Research Avenues

Development of Novel Boronic Acid Derivatives with Enhanced Reactivity and Selectivity

The development of novel boronic acid derivatives is a cornerstone of advancing their application in organic synthesis and materials science. For compounds like 5-Isopropoxy-2-methylphenylboronic acid, research is focusing on modifications to the molecular structure to fine-tune reactivity and selectivity. By introducing different functional groups onto the phenyl ring or altering the boronic acid moiety itself, chemists can create derivatives with tailored electronic and steric properties. nih.gov This can lead to improved performance in cross-coupling reactions, such as the Suzuki-Miyaura coupling, by enhancing the rate of transmetalation or by enabling reactions with previously challenging substrates. nih.gov

Furthermore, the synthesis of non-symmetrical borinic acids, which are structurally related to boronic acids, is an area of growing interest for applications in medicinal chemistry and as chemical sensors. mdpi.com The development of one-pot syntheses for these derivatives simplifies procedures and expands the accessible chemical space. mdpi.com The overarching goal is to create a toolbox of boronic acid derivatives that offer predictable and controllable reactivity for a wide range of chemical transformations.

| Research Focus | Desired Outcome | Potential Application |

| Modification of Phenyl Ring Substituents | Enhanced reactivity and selectivity in cross-coupling reactions. | Synthesis of complex pharmaceuticals and agrochemicals. |

| Alteration of the Boronic Acid Moiety | Improved stability and handling characteristics. | Development of more robust and user-friendly reagents. |

| Synthesis of Chiral Boronic Acids | Enantioselective synthesis of chiral molecules. | Production of single-enantiomer drugs with improved efficacy. |

Integration of 5-Isopropoxy-2-methylphenylboronic Acid into Flow Chemistry and Automated Synthesis

The integration of boronic acid chemistry into continuous flow systems represents a significant leap forward in terms of efficiency, safety, and scalability. organic-chemistry.orgacs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities compared to traditional batch processes. organic-chemistry.org For the synthesis of boronic acids, including derivatives of 5-Isopropoxy-2-methylphenylboronic acid, flow chemistry enables the use of highly reactive intermediates, such as organolithium species, in a safe and controlled manner. acs.org

Automated synthesis platforms, often coupled with flow reactors, are also being developed to accelerate the discovery and optimization of new reactions and molecules. rsc.org These systems can perform a large number of experiments in a short period, systematically varying catalysts, solvents, and other reaction conditions to identify the optimal parameters for a given transformation involving a boronic acid. rsc.org This high-throughput approach is invaluable for rapidly exploring the synthetic potential of compounds like 5-Isopropoxy-2-methylphenylboronic acid.

| Technology | Advantage | Impact on Boronic Acid Chemistry |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction conditions. organic-chemistry.org | Enables the use of hazardous reagents and reactions on a larger scale. |

| Automated Synthesis | High-throughput screening and optimization of reaction conditions. rsc.org | Accelerates the discovery of new applications for boronic acids. |

| In-line Analysis | Real-time monitoring of reaction progress. acs.org | Allows for rapid optimization and quality control. |

Exploration of New Catalytic Systems for Boronic Acid Transformations

While boronic acids are well-known as reagents in transition metal-catalyzed reactions, they are also emerging as catalysts in their own right. nih.govresearchgate.net The Lewis acidic nature of the boron atom allows boronic acids to activate a variety of functional groups, particularly hydroxyl groups in alcohols and carboxylic acids. researchgate.netualberta.ca This has led to the development of boronic acid-catalyzed reactions such as direct amidation, esterification, and Friedel-Crafts alkylations. ualberta.carsc.org Research in this area is focused on designing new boronic acid catalysts, including those based on the 5-Isopropoxy-2-methylphenyl scaffold, with enhanced Lewis acidity and substrate specificity. ualberta.ca

In parallel, there is ongoing research into new transition metal catalyst systems for reactions involving boronic acids. The goal is to develop more active, stable, and selective catalysts that can operate under milder conditions and with lower catalyst loadings. This includes the exploration of catalysts based on earth-abundant metals as more sustainable alternatives to precious metals like palladium. The development of dual catalytic systems, where a boronic acid catalyst works in concert with another catalyst, is also a promising avenue for achieving novel and challenging transformations. ualberta.ca

Advanced Applications in Theranostics and Personalized Medicine

The unique chemical properties of boronic acids make them highly attractive for biomedical applications, particularly in the burgeoning fields of theranostics and personalized medicine. nih.govacs.org Theranostics combines therapeutic and diagnostic capabilities into a single agent, allowing for the simultaneous monitoring of disease and delivery of treatment. Boronic acids can be incorporated into nanomaterials, such as carbon dots, to create systems for targeted drug delivery and bioimaging. nih.govresearchgate.net The ability of boronic acids to bind to diols, which are present on the surface of many cancer cells in the form of sialic acids, can be exploited for targeted delivery of therapeutic agents. mdpi.com

In personalized medicine, boronic acid-based sensors are being developed for the detection of specific biomarkers, such as glucose. researchgate.net Phenylboronic acid and its derivatives are particularly well-suited for this application due to their glucose-responsive properties. researchgate.net This opens up the possibility of developing continuous glucose monitoring systems and glucose-responsive insulin (B600854) delivery systems for the management of diabetes. researchgate.net Furthermore, the development of boronic acid-based enzyme inhibitors is a promising area of research for the treatment of a variety of diseases, including cancer and bacterial infections. mdpi.com

| Application Area | Role of Boronic Acids | Potential Impact |

| Theranostics | Targeting ligands and components of drug delivery systems. nih.gov | Simultaneous diagnosis and treatment of diseases like cancer. |

| Personalized Medicine | Recognition elements in biosensors for disease biomarkers. researchgate.net | Real-time monitoring of patient health and tailored treatment. |

| Drug Discovery | Scaffolds for the development of potent and selective enzyme inhibitors. mdpi.com | New therapeutic options for a wide range of medical conditions. |

Expanding the Scope of Green Chemistry in Boronic Acid Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of boronic acids to minimize their environmental impact. researchgate.net This includes the development of synthetic methods that use less hazardous reagents and solvents, reduce waste generation, and are more energy-efficient. researchgate.netnih.gov For example, catalytic methods for the borylation of C-H bonds are being explored as a more atom-economical alternative to traditional methods that rely on pre-functionalized starting materials. nih.gov

Q & A

Basic Questions

Q. What are the recommended storage conditions for 5-Isopropoxy-2-methylphenylboronic acid to ensure stability?

- Answer: Store the compound in a tightly sealed container at 0–6°C under inert gas (e.g., nitrogen) to prevent hydrolysis and oxidation. Avoid exposure to moisture and light, as boronic acids are prone to degradation under these conditions . Regularly monitor stability using NMR or HPLC to detect decomposition products.

Q. How can the purity of 5-Isopropoxy-2-methylphenylboronic acid be accurately determined?

- Answer: Use high-performance liquid chromatography (HPLC) with UV detection or / NMR spectroscopy to assess purity. For quantitative analysis, combine HPLC with mass spectrometry (LC-MS) to confirm molecular weight and identify impurities. Cross-validate results with elemental analysis (C, H, B content) .

Q. What safety precautions are essential when handling this compound?

- Answer: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water. Store separately from oxidizing agents and acids to prevent hazardous reactions .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using 5-Isopropoxy-2-methylphenylboronic acid?

- Answer:

- Catalyst Selection: Use Pd(PPh) or PdCl(dppf) with ligands like SPhos or XPhos to enhance reactivity.

- Solvent System: Employ a 3:1 mixture of DME/HO or THF/HO with a base (e.g., KCO or CsCO) to facilitate transmetallation.

- Temperature: Conduct reactions at 80–100°C under microwave irradiation for faster kinetics.

- Monitoring: Track reaction progress via TLC or GC-MS. Purify products via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can contradictory data in reaction yields (e.g., varying palladium catalysts) be reconciled?

- Answer:

- Systematic Screening: Test multiple catalysts (e.g., Pd(OAc), PdCl) and ligands (bidentate vs. monodentate) under identical conditions.

- Kinetic Analysis: Use NMR to monitor intermediate formation and identify rate-limiting steps.

- Computational Modeling: Apply DFT calculations to evaluate steric/electronic effects of the isopropoxy group on transition-state energetics .

Q. How does the isopropoxy substituent influence electronic and steric properties in cross-coupling reactions?

- Answer:

- Electronic Effects: The electron-donating isopropoxy group increases electron density on the aromatic ring, potentially accelerating oxidative addition but slowing transmetallation.

- Steric Effects: The bulky isopropoxy group at the 5-position may hinder catalyst access to the boronic acid moiety, requiring ligands with flexible bite angles (e.g., dppf).

- Validation: Compare reaction rates with analogs (e.g., methoxy or hydroxyl substituents) using kinetic studies .

Q. How can degradation products of 5-Isopropoxy-2-methylphenylboronic acid be characterized under accelerated aging conditions?

- Answer:

- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV lamp) for 1–4 weeks.

- Analytical Methods: Use LC-MS to identify hydrolyzed products (e.g., boroxines) and NMR to detect boric acid formation.

- Mitigation: Add stabilizers like 2,6-lutidine to suppress boroxine formation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for aryl halide coupling partners?

- Answer:

- Substrate Scope: Test bromo-, chloro-, and iodoarenes to identify electronic compatibility.

- Base Optimization: Screen bases (e.g., NaCO vs. CsF) to address solubility issues.

- Side Reactions: Quantify proto-deboronation byproducts via NMR integration and adjust reaction time/temperature accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.